molecular formula C15H11NO4 B2694194 N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 30982-47-9

N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2694194
CAS No.: 30982-47-9
M. Wt: 269.256
InChI Key: RPCCHZJSMNRGCI-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a furan ring attached to a chromene core, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2-furylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a furan ring and a chromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromene backbone substituted with a furan moiety and a carboxamide group. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Property Details
Molecular Formula C12H11NO3
Molecular Weight 219.23 g/mol
CAS Number 30982-47-9
Structural Characteristics Contains a furan ring and a chromene core

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate various biological pathways, which can lead to:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
  • Binding to Receptors: It can bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action involves:

  • Inducing apoptosis in cancer cells.
  • Disrupting cell cycle progression.

For example, one study reported an IC50 value indicating significant cytotoxicity against A549 lung adenocarcinoma cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Anticancer Study: In a study examining its effects on breast cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 5 µM, demonstrating its potential as an anticancer therapeutic .
  • Antimicrobial Assessment: Another study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Mechanistic Insights: Research utilizing molecular docking studies indicated that this compound binds effectively to target proteins involved in cell signaling pathways associated with cancer progression .

Comparison with Related Compounds

To contextualize its biological activity, it is useful to compare this compound with structurally related compounds.

Compound Name Key Features Biological Activity
N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideContains methoxy group; enhanced solubilityPotential anti-inflammatory properties
7-hydroxy-N-(phenylethyl)-2H-chromeneHydroxyl group at position 7Antioxidant activity

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-14(16-9-11-5-3-7-19-11)12-8-10-4-1-2-6-13(10)20-15(12)18/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCCHZJSMNRGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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